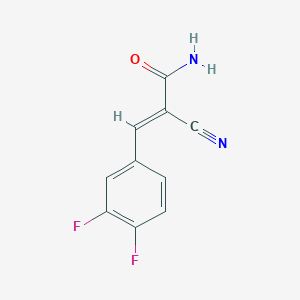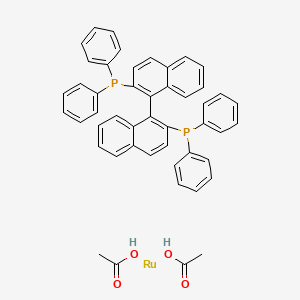
2,3-吡啶二甲酸,5-(甲氧基甲基)-,二甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material . N-bromosuccinimide (NBS) is used as the brominating reagent, and azobisisobutyronitrile (AIBN) is used as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom.Chemical Reactions Analysis
The bromination reaction of MPE is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .科学研究应用
Herbicide Development
One of the primary applications of Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate is as an intermediate in the synthesis of Imazamox , an imidazolinone-based herbicide. Imazamox acts as an acetolactate synthase inhibitor, which is crucial for weed control in agricultural settings .
Synthesis of Pesticides
This compound serves as an important intermediate for synthesizing imidazolinone pesticides. These pesticides contain pyridine rings and inhibit the activity of Acetohydroxy Acid Synthetase (AHAs), affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, cell division, and growth .
Chemical Research
Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate is used in chemical research for the oxidation of halogenated quinolines to halopyridine dicarboxylic acids. This process is significant in the study of organic compound reactions and transformations .
Molecular Synthesis
The compound may be used in the synthesis of macrocycles and complex molecules. For example, it can act as a host molecule capable of forming complexes with various derivatives, which is valuable in supramolecular chemistry and material science applications .
作用机制
Target of Action
It’s known that this compound is an important intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors .
Mode of Action
As an intermediate in the synthesis of imidazolinone-based acetolactate synthase inhibitors, it likely contributes to the inhibition of the acetolactate synthase enzyme .
Biochemical Pathways
The compound plays a role in the biochemical pathway leading to the synthesis of imidazolinone-based acetolactate synthase inhibitors . These inhibitors affect the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine .
Pharmacokinetics
It’s known that the compound has a boiling point of 2922±350 °C and a density of 1197 . It is slightly soluble in chloroform, DMSO, and methanol .
Result of Action
The end products of its biochemical pathway, the imidazolinone-based acetolactate synthase inhibitors, interfere with protein synthesis, dna synthesis, cell division, and growth .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature . It’s also important to note that it’s a flammable liquid and can cause irritation to the skin and eyes .
属性
IUPAC Name |
dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHDTQWOJRFFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455108 |
Source


|
| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |
CAS RN |
139123-56-1 |
Source


|
| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














